(1S,2R)-Tranylcypromine hydrochloride

Description

Properties

IUPAC Name |

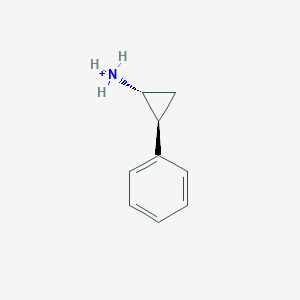

(1S,2R)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-47-6, 4548-34-9 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANYLCYPROMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H4CZX4FYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1S,2R)-Tranylcypromine hydrochloride chemical structure and synthesis

An In-depth Technical Guide to (1S,2R)-Tranylcypromine Hydrochloride: Chemical Structure and Synthesis

Introduction

Tranylcypromine (B92988) is a monoamine oxidase inhibitor (MAOI) used as an antidepressant for treating major depressive disorder.[1][2] It exists as a pair of enantiomers, with the (+)-(1R,2S) and (-)-(1S,2R) forms. The molecule is a structural analogue of amphetamine, which led to its initial development.[1] While it is often administered as a racemic mixture, the individual enantiomers exhibit different pharmacological profiles.[3][4] This technical guide focuses on the specific enantiomer, this compound, detailing its chemical structure, methods of synthesis, and relevant physicochemical and pharmacological data.

Chemical Structure

This compound is the hydrochloride salt of the (1S,2R) stereoisomer of 2-phenylcyclopropan-1-amine. The "trans" configuration refers to the phenyl and amino groups being on opposite sides of the cyclopropane (B1198618) ring. The specific stereochemistry is designated by the Cahn-Ingold-Prelog priority rules, with the carbon atom attached to the phenyl group being 'R' and the carbon atom attached to the amine group being 'S'. PubChem identifies the enantiomer, (1R,2S)-tranylcypromine hydrochloride, and notes that this compound is its enantiomer.[5]

References

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective effect of tranylcypromine enantiomers on brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tranylcypromine hydrochloride | C9H12ClN | CID 2723716 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry and Enantiomeric Specificity of Tranylcypromine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranylcypromine (B92988) (TCP) is a potent, irreversible, and non-selective monoamine oxidase inhibitor (MAOI) that has been clinically used for decades in the treatment of major depressive disorder, particularly in cases that are resistant to other antidepressant therapies.[1][2][3][4] Structurally, TCP is a synthetic analogue of amphetamine, characterized by a cyclopropyl (B3062369) ring fused to the amino-propane side chain, which confers a rigid conformation.[2] This rigidity gives rise to stereoisomerism, a critical aspect of its pharmacology. Tranylcypromine is administered as a racemic mixture of two enantiomers, (+)-tranylcypromine and (-)-tranylcypromine. These enantiomers exhibit significant differences in their pharmacological profiles, including their potency for inhibiting monoamine oxidase (MAO) isoforms and their effects on neurotransmitter reuptake. Understanding the stereochemistry and enantiomeric specificity of tranylcypromine is paramount for elucidating its complete mechanism of action and for the rational design of more selective and potentially safer therapeutic agents. This guide provides a comprehensive overview of the stereochemical properties of tranylcypromine, its enantiomeric-specific interactions with key biological targets, and the experimental methodologies used to characterize these properties.

Stereochemistry of Tranylcypromine

Tranylcypromine, with the chemical name (±)-trans-2-phenylcyclopropan-1-amine, possesses two chiral centers on the cyclopropane (B1198618) ring.[2] This results in the existence of two enantiomers: (+)-(1R,2S)-tranylcypromine and (-)-(1S,2R)-tranylcypromine.[2][5] The "trans" configuration indicates that the phenyl and amino groups are on opposite sides of the cyclopropane ring. The distinct spatial arrangement of these functional groups in each enantiomer leads to differential interactions with chiral biological macromolecules such as enzymes and receptors.

References

Pharmacological profile of (1S,2R)-Tranylcypromine hydrochloride

An In-depth Technical Guide on the Pharmacological Profile of (1S,2R)-Tranylcypromine Hydrochloride

Introduction

Tranylcypromine (B92988) is a well-established monoamine oxidase inhibitor (MAOI) used in the clinical management of mood and anxiety disorders.[1] It exists as a racemic mixture of two enantiomers: (1R,2S)-(+)-tranylcypromine and (1S,2R)-(-)-tranylcypromine.[2][3] This technical guide provides a detailed pharmacological profile of the specific enantiomer This compound . While much of the available literature reports on the racemic mixture, this document will focus on the known properties of the (1S,2R) enantiomer and distinguish them from the racemate where data is available.

Recent research has illuminated its role beyond monoamine oxidase inhibition, identifying it as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic modulator implicated in various cancers.[1][4] This dual-inhibitory mechanism makes (1S,2R)-Tranylcypromine a compound of significant interest for both neuroscience and oncology research.

Pharmacodynamics

The pharmacodynamic profile of (1S,2R)-Tranylcypromine is defined by its irreversible inhibition of key enzymes involved in neurotransmission and epigenetic regulation.

Mechanism of Action

(1S,2R)-Tranylcypromine, as part of the racemic mixture, acts as a non-selective, irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][5] By inhibiting these enzymes, it prevents the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased availability in the synaptic cleft.[6] This elevation of neurotransmitter levels is believed to be the primary mechanism behind its antidepressant effects.[3]

Furthermore, tranylcypromine is a mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[7][8] Inhibition of LSD1 leads to changes in histone methylation, thereby altering gene expression. This activity is the foundation for its investigation as a potential anti-cancer agent.[9]

Enantiomeric Specificity

While both enantiomers contribute to the overall activity of racemic tranylcypromine, studies suggest distinct profiles. The inversion of the stereocenter from (1R,2S) to (1S,2R) has been shown to have a marginal effect on the inhibition of LSD1, but a significant effect on the inhibition of MAO-B.[10] Furthermore, preclinical behavioral studies suggest that the (1S,2R)-isomer (l-isomer) primarily affects catecholaminergic (norepinephrine, dopamine) neurotransmission, whereas the (1R,2S)-isomer (d-isomer) has a greater influence on tryptaminergic (serotonin) pathways.[11]

References

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2S)-Tranylcypromine | C9H11N | CID 19493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Dawn of a New Antidepressant: An In-depth Technical Guide to the Early Clinical Studies of Tranylcypromine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of psychiatric pharmacotherapy, the introduction of monoamine oxidase inhibitors (MAOIs) marked a pivotal moment. Among these, tranylcypromine (B92988) (marketed as Parnate) emerged as a significant therapeutic agent for depressive disorders. This technical guide provides a comprehensive analysis of the seminal, early clinical studies that investigated the antidepressant effects of tranylcypromine, focusing on the foundational research conducted shortly after its discovery as an MAOI in 1959 through the mid-1960s. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental protocols, quantitative outcomes, and the nascent understanding of its mechanism of action during this critical period.

Core Mechanism of Action: Monoamine Oxidase Inhibition

Tranylcypromine's primary mechanism of action, identified in 1959, is the irreversible, non-selective inhibition of monoamine oxidase (MAO). This enzyme is crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the presynaptic neuron. By inhibiting MAO-A and MAO-B subtypes, tranylcypromine leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This fundamental mechanism was the cornerstone of the early hypothesis driving its use as an antidepressant.

An In-depth Technical Guide to the Core Chemical and Physical Properties of (1S,2R)-Tranylcypromine Hydrochloride

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of (1S,2R)-Tranylcypromine hydrochloride, a well-established monoamine oxidase (MAO) inhibitor. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (1S,2R)-enantiomer of tranylcypromine (B92988). It is a synthetic compound that acts as a non-selective and irreversible inhibitor of monoamine oxidase.[1][2]

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | [3] |

| Synonyms | (-)-Tranylcypromine hydrochloride, Parnate | [2][3] |

| Molecular Formula | C₉H₁₂ClN | [3] |

| Molecular Weight | 169.65 g/mol | [3] |

| CAS Number | 1986-47-6 | [3] |

| Appearance | White to light beige powder or chunks | [3] |

| Predicted pKa (of free base) | 8.24 ± 0.10 | [4] |

Table 2: Physicochemical Properties of (1S,2R)-Tranylcypromine and its Hydrochloride Salt

| Property | Value | Form | Reference(s) |

| Melting Point | 162-169 °C | Hydrochloride | [3] |

| Boiling Point | 79-80 °C at 1.5-1.6 mmHg | Free Base | [5][6] |

| Solubility | Water: Slightly solubleMethanol: Slightly solubleDMSO: 2.5 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 2 mg/mLDMF: 3 mg/mL | Hydrochloride | [3][7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are crucial for quality control and research purposes.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.[8][9]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate determination.[10]

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[11]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the conjugate acid of (1S,2R)-Tranylcypromine can be determined by potentiometric titration.

Procedure:

-

Solution Preparation: A standard solution of this compound is prepared in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

References

- 1. Tranylcypromine hydrochloride (2-PCPA), Irreversible monoamine oxidase (MAO) inhibitor (CAS 1986-47-6) | Abcam [abcam.com]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. 1986-47-6 CAS MSDS (Tranylcypromine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. tranylcypromine CAS#: 155-09-9 [m.chemicalbook.com]

- 5. Tranylcypromine [drugfuture.com]

- 6. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. nano-lab.com.tr [nano-lab.com.tr]

- 9. Melting Point Test - CD Formulation [formulationbio.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. thinksrs.com [thinksrs.com]

Tranylcypromine's Dual Inhibition of Monoamine Oxidase and Lysine-Specific Demethylase 1: A Technical Overview of Initial Investigations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranylcypromine (B92988) (TCP), a well-established monoamine oxidase (MAO) inhibitor, has been utilized for decades as an antidepressant.[1] Its mechanism of action was long understood to be the irreversible inhibition of MAO-A and MAO-B, enzymes crucial for the degradation of neurotransmitters.[1][2] However, a paradigm shift occurred with the discovery that tranylcypromine also potently inhibits Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator.[3] This finding has repositioned tranylcypromine and its derivatives as promising candidates for cancer therapy, given LSD1's role in tumorigenesis.[3][4]

LSD1, the first identified histone demethylase, removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and, in certain contexts, H3K9me1/2.[3][5] The structural and mechanistic similarities between the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase domains of MAO and LSD1 provide the basis for tranylcypromine's dual inhibitory activity.[1][6] This guide delves into the core findings of the initial investigations into this dual inhibition, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and pathways.

Quantitative Analysis of Tranylcypromine's Inhibitory Activity

The inhibitory potency of tranylcypromine against MAO-A, MAO-B, and LSD1 has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating its efficacy.

| Target Enzyme | IC50 (μM) | Ki (μM) |

| LSD1 | 20.7[7][8] | 242.7[7][8] |

| MAO-A | 2.3[2][7][8] | 101.9[7][8] |

| MAO-B | 0.95[2][7][8] | 16[7][8] |

Mechanism of Dual Inhibition

Tranylcypromine acts as a mechanism-based, irreversible inhibitor of both MAO and LSD1.[9] The core of its inhibitory action lies in the formation of a covalent adduct with the FAD cofactor, which is essential for the catalytic activity of both enzymes.[1][6] The cyclopropylamine (B47189) moiety of tranylcypromine is key to this process. The prevailing mechanism involves the transfer of a single electron to the flavin, leading to the homolytic cleavage of the cyclopropane (B1198618) ring and subsequent formation of a stable covalent bond between the inhibitor and the FAD cofactor.[6]

Structural studies, including X-ray crystallography, have been instrumental in elucidating the binding mode of tranylcypromine to LSD1.[9][10] These studies have revealed that tranylcypromine covalently modifies the FAD cofactor, physically obstructing the enzyme's active site.[9][10][11] The crystal structure of the LSD1-tranylcypromine complex has been refined to a resolution of 2.25 Å, providing detailed insights into the atomic interactions.[9][10][12]

Experimental Protocols

The characterization of tranylcypromine's dual inhibition has been underpinned by a suite of biochemical and cell-based assays.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50 and Ki values) of tranylcypromine against recombinant human MAO-A, MAO-B, and LSD1.

Methodology: Horseradish Peroxidase (HRP)-Coupled Assay

-

Protein Expression and Purification: Human recombinant MAO-A, MAO-B, and the LSD1/CoREST complex are expressed in suitable systems (e.g., Pichia pastoris for MAOs, Escherichia coli for LSD1/CoREST) and purified to homogeneity.[6]

-

Assay Buffer Preparation: A suitable buffer is prepared, typically 50 mM HEPES, pH 7.5.[6][13]

-

Reaction Mixture: The reaction is conducted in a 96-well plate format. Each well contains the assay buffer, the respective enzyme (MAO-A, MAO-B, or LSD1-CoREST), Amplex Red (a fluorogenic substrate for HRP), HRP, and the specific substrate for the enzyme.[13]

-

Inhibitor Addition: Tranylcypromine, dissolved in DMSO, is added to the wells at varying concentrations. The enzyme and inhibitor are typically pre-incubated for a set period (e.g., 10 minutes at 25°C) before initiating the reaction.[13]

-

Reaction Initiation and Detection: The reaction is initiated by the addition of the substrate. The enzymatic reaction produces hydrogen peroxide, which is used by HRP to oxidize Amplex Red to the highly fluorescent resorufin. The fluorescence is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated from the fluorescence signal. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined through steady-state competition experiments.[6]

Cell-Based Assays

Objective: To assess the effects of tranylcypromine on cancer cell proliferation and histone methylation status.

Methodology: Cell Proliferation and Western Blot Analysis

-

Cell Culture: Cancer cell lines known to overexpress LSD1, such as acute myeloid leukemia (AML) cell lines (e.g., MV4-11) or gastric cancer cells (e.g., MGC-803), are cultured under standard conditions.[5][14]

-

Treatment: Cells are treated with various concentrations of tranylcypromine for a specified duration (e.g., 72 hours for proliferation assays, or shorter times for mechanism of action studies).

-

Cell Proliferation Assay: Cell viability is assessed using standard methods like the MTT or CellTiter-Glo assay. The IC50 for antiproliferative activity is then calculated.[5]

-

Western Blot Analysis:

-

Protein Extraction: After treatment, cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for H3K4me1, H3K4me2, and a loading control (e.g., total Histone H3 or β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to HRP, and the signal is detected using a chemiluminescent substrate. An increase in the levels of H3K4me1/2 upon treatment with tranylcypromine indicates LSD1 inhibition in a cellular context.[14][15]

-

Visualizations: Pathways and Workflows

Signaling Pathways Modulated by LSD1 Inhibition

LSD1 has been shown to regulate several signaling pathways implicated in cancer. Inhibition of LSD1 by tranylcypromine can, therefore, have far-reaching effects on cellular processes. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[16][17]

Caption: LSD1 inhibition by tranylcypromine downregulates the PI3K/Akt/mTOR pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Caption: Workflow for determining enzyme inhibition constants.

Caption: Workflow for analyzing cellular histone methylation.

Logical Relationship of Dual Inhibition

The dual action of tranylcypromine on both MAO and LSD1 results in distinct but potentially synergistic therapeutic outcomes.

Caption: Logical flow of tranylcypromine's dual inhibitory action.

Conclusion

The initial investigations into tranylcypromine's dual inhibition of MAO and LSD1 have unveiled a fascinating example of drug repurposing. Originally developed as an antidepressant, its ability to modulate the epigenetic landscape through LSD1 inhibition has opened up new therapeutic avenues, particularly in oncology.[3] The structural relationship between these two FAD-dependent enzymes is the foundation for this dual activity. The development of tranylcypromine derivatives with enhanced potency and selectivity for LSD1 over MAOs is an active area of research, aiming to harness the anticancer potential of LSD1 inhibition while minimizing the side effects associated with MAO inhibition.[14][15][18][19] These early studies have provided a robust framework for the continued exploration of this class of compounds in the pursuit of novel cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]

- 3. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A (Journal Article) | OSTI.GOV [osti.gov]

- 13. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel tranylcypromine-indazole-based derivatives as LSD1 inhibitors for acute myeloid leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of novel tranylcypromine-based derivatives as LSD1 inhibitors for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Tranylcypromine as a Foundational Research Tool in Neuroscience

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tranylcypromine (B92988), a potent and irreversible monoamine oxidase (MAO) inhibitor, has a rich and complex history that transcends its clinical application as an antidepressant. Initially synthesized in 1948 as a derivative of amphetamine, its profound effects on the central nervous system quickly established it as an indispensable tool in neuroscience research.[1] This technical guide delves into the historical development of tranylcypromine as a research tool, providing an in-depth look at the key experiments, methodologies, and quantitative data that solidified its role in our understanding of monoaminergic neurotransmission and synaptic function. For decades, tranylcypromine has served as a pharmacological probe to investigate the roles of monoamine oxidases and their substrates—serotonin, norepinephrine, and dopamine—in both normal brain function and pathological conditions.

Historical Development and Discovery of MAO Inhibition

Tranylcypromine was first synthesized in 1948 with the intent of creating a novel central nervous system stimulant. However, it was not until 1959 that its potent inhibitory effects on monoamine oxidase were discovered.[1] This discovery was a pivotal moment, as it provided researchers with a powerful new tool to manipulate the levels of monoamine neurotransmitters in the brain. The early to mid-1960s saw a surge in research utilizing tranylcypromine to explore the biochemical underpinnings of mood and behavior. These foundational studies were crucial in developing the monoamine hypothesis of depression and continue to inform psychopharmacological research today.

Mechanism of Action: Irreversible Inhibition of MAO

Tranylcypromine exerts its effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B. This non-selective inhibition leads to a rapid and sustained increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take several days to weeks. This long-lasting effect has made tranylcypromine a valuable tool for studying the chronic effects of elevated monoamine levels.

Key Experiments and Methodologies

The characterization of tranylcypromine as an MAO inhibitor was dependent on the development of reliable assays to measure MAO activity. Early research in the 1950s and 1960s laid the groundwork for these investigations.

Experimental Protocols

1. Spectrophotometric Assay of Monoamine Oxidase Activity (Adapted from Weissbach et al., 1960)

This method was instrumental in the early in vitro characterization of MAO inhibitors. It relies on the measurement of the disappearance of a substrate, kynuramine (B1673886), which is oxidized by MAO.

-

Principle: Kynuramine is converted by MAO to an unstable intermediate which then cyclizes to form 4-hydroxyquinoline. The rate of disappearance of kynuramine is measured spectrophotometrically.

-

Reagents:

-

Phosphate (B84403) buffer (0.5 M, pH 7.4)

-

Kynuramine hydrobromide solution (1 x 10-3 M)

-

Mitochondrial suspension (e.g., from rat liver) as the source of MAO

-

Tranylcypromine solutions of varying concentrations

-

-

Procedure:

-

Prepare reaction mixtures containing phosphate buffer, mitochondrial suspension, and the tranylcypromine solution (or vehicle for control).

-

Pre-incubate the mixtures at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the kynuramine solution.

-

Incubate the reaction mixture at 37°C.

-

At timed intervals, stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Centrifuge the samples to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at a specific wavelength to determine the remaining kynuramine concentration.

-

-

Data Analysis: The rate of kynuramine disappearance is calculated for each inhibitor concentration. The percentage of inhibition is then determined relative to the control (no inhibitor). This data can be used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

2. In Vivo Assessment of MAO Inhibition

Early in vivo studies often relied on measuring the potentiation of the effects of monoamines or their precursors, or by measuring the levels of monoamine metabolites in tissues and urine.

-

Principle: Inhibition of MAO in vivo leads to an increase in the levels of monoamines and a decrease in their acidic metabolites.

-

Methodology:

-

Administer tranylcypromine to laboratory animals (e.g., rats, mice) at various doses and time points.

-

At the end of the treatment period, collect tissue samples (e.g., brain, liver) and/or urine.

-

Homogenize the tissue samples and perform biochemical assays to measure the concentrations of monoamines (e.g., serotonin, norepinephrine, dopamine) and their metabolites (e.g., 5-hydroxyindoleacetic acid [5-HIAA], homovanillic acid [HVA]).

-

Analyze urine samples for changes in the excretion of monoamines and their metabolites.

-

-

Data Analysis: Compare the levels of monoamines and their metabolites in tranylcypromine-treated animals to those in control animals. A significant increase in monoamines and a decrease in their metabolites indicate in vivo MAO inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data from early studies on tranylcypromine, providing insights into its potency as an MAO inhibitor.

| Parameter | MAO-A | MAO-B | Reference |

| IC50 (µM) (in vitro) | 8.7 | 5.7 | (Modern study for comparative purposes)[2] |

| Ki (µM) (in vitro) | 32 (CYP2C19) | - | (Inhibition of CYP enzymes)[3] |

| 367 (CYP2D6) | - | (Inhibition of CYP enzymes)[3] | |

| 56 (CYP2C9) | - | (Inhibition of CYP enzymes)[3] |

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by tranylcypromine is the monoaminergic neurotransmitter system. By inhibiting MAO, tranylcypromine prevents the degradation of serotonin, norepinephrine, and dopamine, leading to their accumulation in the presynaptic terminal and increased availability in the synaptic cleft.

Caption: Signaling pathway of tranylcypromine's action on monoaminergic neurotransmission.

Caption: Typical experimental workflow for assessing MAO inhibition by tranylcypromine.

Caption: Logical relationship of tranylcypromine's utility as a research tool.

Conclusion

The historical development of tranylcypromine as a research tool is a testament to the serendipitous nature of scientific discovery and the enduring value of foundational pharmacological research. From its origins as a failed amphetamine analog to its establishment as a potent and irreversible MAO inhibitor, tranylcypromine has provided invaluable insights into the complexities of monoaminergic neurotransmission. The experimental protocols and quantitative data generated in the mid-20th century, while technologically simpler than today's methods, laid the critical groundwork for our current understanding of neuropsychopharmacology. For researchers, scientists, and drug development professionals, the story of tranylcypromine serves as a powerful reminder of the importance of robust and well-characterized pharmacological tools in advancing our knowledge of the brain and developing novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Assay of (1S,2R)-Tranylcypromine Hydrochloride for LSD1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of (1S,2R)-Tranylcypromine hydrochloride as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document includes detailed experimental protocols, a summary of quantitative inhibition data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity is implicated in various cancers, making it a significant therapeutic target.[1] Tranylcypromine (TCP), initially developed as a monoamine oxidase (MAO) inhibitor, has been identified as an irreversible inhibitor of LSD1.[2] It is administered as a racemic mixture of (±)-trans-2-phenylcyclopropyl-1-amine. However, the individual enantiomers exhibit different inhibitory profiles. This document focuses on the in vitro characterization of the this compound enantiomer.

Data Presentation

The inhibitory activity of (1S,2R)-Tranylcypromine and its related compounds against LSD1 and other amine oxidases is summarized in the table below. This data is crucial for understanding the potency and selectivity of the inhibitor.

| Compound | Target | IC50 (µM) | Ki (µM) | Notes |

| Tranylcypromine (racemic mixture) | LSD1 | 20.7 | 242.7 | An irreversible inhibitor of LSD1.[3] |

| MAO-A | 2.3 | 101.9 | Also inhibits monoamine oxidases A and B.[3] | |

| MAO-B | 0.95 | 16 | ||

| (+)-trans-2-PCPA (1R,2S) | LSD1 | >200 | - | Shows weaker affinity for LSD1 compared to the (-) enantiomer. |

| (-)-trans-2-PCPA (1S,2R) | LSD1 | ~115 | - | The more potent enantiomer for LSD1 inhibition. |

| MAO-A | 2.6 | - | Stereochemistry influences selectivity against MAOs. | |

| MAO-B | 1.0 | - | ||

| Tranylcypromine hydrochloride | LSD1 | > 2 | - | Treatment of P19 embryonal carcinoma cells resulted in a global increase in H3K4 methylation.[4] |

Experimental Protocols

A common and robust method for determining the in vitro inhibition of LSD1 is the horseradish peroxidase (HRP)-coupled assay.[3] This continuous, fluorescence-based assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[5]

Principle of the HRP-Coupled Assay

LSD1 catalyzes the demethylation of a histone H3 peptide substrate, producing an equivalent amount of hydrogen peroxide. In the presence of HRP, the H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP) to produce the highly fluorescent compound resorufin.[1][6] The rate of fluorescence increase is directly proportional to the LSD1 activity.

Materials and Reagents

-

Recombinant human LSD1 enzyme

-

This compound

-

Dimethylated Histone H3 (1-21) K4 peptide substrate

-

Horseradish Peroxidase (HRP)

-

Amplex Red or ADHP (10-acetyl-3,7-dihydroxyphenoxazine)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

Experimental Procedure

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Reagent Preparation:

-

Dilute recombinant LSD1 to the desired final concentration (e.g., 5-10 nM) in cold Assay Buffer.

-

Prepare the H3K4me2 peptide substrate solution in Assay Buffer. The final concentration should be at or near the Km value for the enzyme.

-

Prepare a detection mix containing HRP and Amplex Red/ADHP in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Protocol:

-

Add a small volume (e.g., 1-2 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the diluted LSD1 enzyme solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Immediately add the HRP/Amplex Red detection mix to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at 530-540 nm and emission at 585-595 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or substrate).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway

LSD1 functions within a larger protein complex, most notably the CoREST complex, to regulate gene expression.[7][8] Inhibition of LSD1 by this compound leads to an increase in H3K4 methylation, which is generally associated with transcriptional activation of tumor suppressor genes.

Experimental Workflow

The following diagram outlines the key steps of the in vitro HRP-coupled assay for LSD1 inhibition.

Logical Relationship of Inhibition

This diagram illustrates the mechanism of irreversible inhibition of LSD1 by this compound.

References

- 1. LSD1 Inhibitor Screening Assay Kit - Applications - CAT N°: 700120 [bertin-bioreagent.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Crosstalk between the LSD1 Demethylase and HDAC1 Deacetylase in the CoREST Complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Using (1S,2R)-Tranylcypromine Hydrochloride in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Tranylcypromine hydrochloride (TCP), a well-known monoamine oxidase (MAO) inhibitor, has been repurposed as a promising agent in cancer therapy due to its potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1).[1] LSD1, a flavin-dependent demethylase, is frequently overexpressed in a wide range of cancers, where it plays a critical role in tumorigenesis by altering gene expression through the demethylation of histone and non-histone proteins.[2][3] By removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), LSD1 contributes to cancer cell proliferation, invasion, and metastasis.[1][4]

Inhibition of LSD1 by TCP has been shown to suppress tumor progression, making it a valuable tool for cancer research and a potential therapeutic candidate.[2][5] These application notes provide an overview of TCP's mechanism of action, its effects on various cancer cell lines, and detailed protocols for its use in in-vitro studies.

Mechanism of Action and Signaling Pathways

This compound exerts its primary anti-cancer effects through the irreversible inhibition of LSD1.[1] As a member of the monoamine oxidase (MAO) superfamily, LSD1 utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor for its catalytic activity.[1][2] TCP forms a covalent adduct with this FAD cofactor, leading to the inactivation of the enzyme.[6]

The inhibition of LSD1 leads to an accumulation of methylation marks on histones, particularly H3K4me2 and H3K9me2, which alters chromatin structure and gene transcription. This can reactivate silenced tumor suppressor genes or repress oncogenes. LSD1 is also known to interact with transcription factors such as Snail and Slug to promote the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis; TCP can disrupt this interaction.[2] Furthermore, LSD1 can demethylate non-histone substrates like p53, further extending its regulatory role in cancer biology.[3]

Data Presentation

The following tables summarize the inhibitory activity and effective concentrations of this compound from various studies.

Table 1: Inhibitory Activity of this compound

| Target | IC50 / Ki Value | Assay Type | Reference |

|---|---|---|---|

| LSD1 | 22.3 µM (IC50) | Cell-free assay | [7] |

| MAO-A | 2.3 µM (IC50) | Cell-free assay | |

| MAO-B | 0.95 µM (IC50) | Cell-free assay |

| CYP2A6 | 0.08 µM (Ki) | Human Liver Microsomes |[7] |

Table 2: Effective Concentrations of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effective Concentration / Effect | Assay Conditions | Reference |

|---|---|---|---|---|

| HPAC | Pancreatic | >8 mM (IC50) | 72h, Cell Viability | [8] |

| HepG2 | Liver | >3 mM (IC50) | 72h, Cell Viability | [8] |

| Jurkat | Leukemia | >3 mM (IC50) | 72h, Cell Viability | [8] |

| HPAC | Pancreatic | ~70% growth inhibition with 3 mM TCP + 6 µM ML385 (NRF2 inhibitor) | 96h, Combination Therapy |

| LNCaP-LN3 | Prostate | Increased cell proliferation at 0.5-2 mM | 24h, WST-1 Assay |[9] |

Note: The efficacy of TCP can be highly cell-type dependent and may require high concentrations when used as a single agent. Synergistic effects with other inhibitors should be explored.[9]

Experimental Protocols

Preparation of Stock Solutions

This compound is soluble in water up to 100 mM and in DMSO.[7]

-

Reagent: this compound.

-

Solvent: Sterile DMSO or sterile water.

-

Procedure:

-

To prepare a 100 mM stock solution in DMSO, add 2.73 mL of DMSO to 100 mg of TCP HCl (MW: 364.5 g/mol , assuming this is the salt form provided by some vendors, check your specific product sheet. If using the free base, adjust accordingly).

-

Vortex until fully dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

-

Storage: Store stock solutions at -20°C for long-term storage.[10]

-

Note: When diluting the stock solution in cell culture medium, ensure the final concentration of DMSO is non-toxic to the cells, typically ≤ 0.1%.[11]

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the effects of this compound in cancer cell line studies.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

This compound stock solution

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.[12]

-

Compound Treatment: Prepare serial dilutions of TCP in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TCP. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well. Mix gently to dissolve the crystals.[12]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells via flow cytometry.

Materials:

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-buffered saline (PBS), cold

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of TCP and a vehicle control for a specified time (e.g., 24-48 hours).[11]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant from the same well.

-

Washing: Centrifuge the cell suspension (300 x g, 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[12]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the suspension to a flow cytometry tube.[12]

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (typically 5 µL of each).

-

Gently vortex and incubate in the dark at room temperature for 15 minutes.[11]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Protocol 3: Western Blot for Histone Methylation

This protocol assesses the direct downstream effect of LSD1 inhibition by measuring changes in H3K4me2 and H3K9me2 levels.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-Total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Lysis: After treatment with TCP, wash cells with cold PBS and lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K4me2, diluted according to the manufacturer's recommendation) overnight at 4°C. Also, probe a separate blot or strip and re-probe for Total Histone H3 as a loading control.

-

Washing and Secondary Antibody: Wash the membrane with TBS-T and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the H3K4me2 or H3K9me2 signal relative to the total H3 control would confirm LSD1 inhibition.[6]

References

- 1. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]

- 3. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]

- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for (1S,2R)-Tranylcypromine Hydrochloride in In Vivo Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Tranylcypromine hydrochloride, a specific enantiomer of tranylcypromine (B92988), is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1, also known as KDM1A, is a flavin-dependent demethylase that plays a critical role in tumorigenesis by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2][3] Overexpression of LSD1 has been observed in a variety of cancers, including acute myeloid leukemia (AML), prostate cancer, and lung cancer, making it a promising therapeutic target.[3] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce differentiation and apoptosis in cancer cells.[3]

These application notes provide detailed protocols for the in vivo evaluation of this compound in mouse models of cancer, offering a framework for assessing its therapeutic efficacy, mechanism of action, and safety profile.

Mechanism of Action: LSD1 Inhibition

This compound covalently binds to the FAD cofactor in the active site of LSD1, leading to its irreversible inactivation.[1] This inhibition prevents the demethylation of H3K4me1/2 and H3K9me1/2. The subsequent increase in histone methylation alters gene expression, leading to the suppression of oncogenic pathways and the activation of tumor suppressor pathways. One key pathway affected is the hypoxia-inducible factor-1α (HIF-1α) pathway, where LSD1 inhibition can lead to its suppression.[4][3]

Data Presentation

The following tables summarize quantitative data from preclinical studies on tranylcypromine and its derivatives in various mouse cancer models. Note that data for the specific (1S,2R) enantiomer is limited in publicly available literature; therefore, data from related compounds are included for reference.

Table 1: In Vivo Efficacy of Tranylcypromine Derivatives in Mouse Cancer Models

| Compound | Cancer Model | Mouse Strain | Dosage and Route | Treatment Schedule | Key Findings | Reference |

| Tranylcypromine Derivative (unspecified) | Gastric Cancer Xenograft (MGC-803) | Nude Mice | 20 mg/kg | Not Specified | 68.5% reduction in tumor weight | [5] |

| MC3340 (Tranylcypromine derivative) | Acute Promyelocytic Leukemia (APL) Model | Not Specified | 11.25 and 22.50 mg/kg, Oral | Not Specified | Increased survival by 35% and 62% respectively | [5] |

| HCI-2509 (Reversible LSD1 Inhibitor) | Lung Adenocarcinoma (transgenic model) | Not Specified | Not Specified | Not Specified | Significant reduction in tumor growth | |

| Tranylcypromine (TCP) in combination with ML385 (NRF2 inhibitor) | Pancreatic Cancer (HPAC) and Liver Cancer (HepG2) cell lines (in vitro) | Not applicable | 3-4 mM (TCP) and 4-6 µM (ML385) | Daily | Synergistic inhibition of tumor cell proliferation (50-70%) | [6] |

Table 2: Pharmacokinetic and In Vitro Potency of Tranylcypromine and Derivatives

| Compound | Target | IC50 | Cell Line | Key Findings | Reference |

| Tranylcypromine | MAO-A | 2.3 µM | Not Specified | Non-selective MAO inhibitor | [7] |

| Tranylcypromine | MAO-B | 0.95 µM | Not Specified | Non-selective MAO inhibitor | [7] |

| Tranylcypromine Derivative (1e) | LSD1 | Low nanomolar range | Not Specified | High selectivity over monoamine oxidases | [8] |

| Tranylcypromine Derivative (3a) | LSD1 | Low nanomolar range | MV4-11 (AML), NB4 (APL) | Sub-micromolar cell growth inhibition | [8] |

| S2157 (Tranylcypromine derivative) | LSD1 | Not Specified | T-ALL cells | Potent pharmacological effects | [9] |

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies with this compound in mouse models of cancer. These should be adapted based on the specific cancer model and experimental goals.

Protocol 1: Xenograft Mouse Model of Cancer

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

-

Sterile PBS or serum-free media

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Appropriate vehicle for drug formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

Procedure:

-

Cell Culture and Preparation:

-

Culture cancer cells under standard conditions to ~80% confluency.

-

On the day of injection, harvest cells and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 107 cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (1-5 x 106 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor mice for tumor formation.

-

Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

When the average tumor volume reaches 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On each treatment day, dilute the stock solution with the vehicle to the final desired concentration. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.

-

Administer the drug solution to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection). The control group should receive the vehicle alone.

-

The dosage and frequency should be determined from preliminary dose-finding studies (e.g., starting with a range of 10-50 mg/kg daily).

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study (typically 21-28 days).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight and volume should be recorded.

-

Calculate Tumor Growth Inhibition (TGI).

-

Protocol 2: Pharmacodynamic (PD) and Mechanism of Action Studies

This protocol outlines procedures to assess the in vivo target engagement and mechanism of action of this compound.

Procedure:

-

Study Design:

-

Use tumor-bearing mice from the efficacy study or a separate cohort.

-

Treat mice with this compound or vehicle for a defined period (e.g., 3-7 days).

-

-

Sample Collection:

-

At specified time points after the last dose, euthanize the mice.

-

Collect tumor tissue, blood, and relevant organs.

-

-

Analysis:

-

Western Blotting: Analyze protein lysates from tumor tissues to assess the levels of H3K4me2, H3K9me2, and downstream targets of LSD1 (e.g., HIF-1α).

-

Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the in situ changes in histone methylation and other relevant biomarkers.

-

Gene Expression Analysis (RT-qPCR or RNA-seq): Analyze RNA extracted from tumors to identify changes in the expression of LSD1 target genes.

-

Safety and Tolerability

Throughout the in vivo studies, it is crucial to monitor the mice for any signs of toxicity.

-

Daily Observations: Check for changes in behavior, appearance (e.g., ruffled fur), and activity levels.

-

Body Weight: Measure body weight 2-3 times per week. Significant weight loss (>15-20%) may indicate toxicity.

-

Clinical Pathology: At the end of the study, blood samples can be collected for complete blood count (CBC) and serum chemistry analysis to assess organ function.

Conclusion

This compound represents a promising therapeutic agent for cancers with LSD1 overexpression. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo studies to further elucidate its anti-cancer potential and mechanism of action. Careful experimental design, including appropriate model selection and endpoint analysis, is critical for obtaining clinically relevant and reproducible results.

References

- 1. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synergistic Effects of Tranylcypromine and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for dissolving (1S,2R)-Tranylcypromine hydrochloride for cell culture

Application Notes and Protocols: (1S,2R)-Tranylcypromine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a potent, irreversible inhibitor of both Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) enzymes.[1] Its dual activity makes it a valuable tool for research in epigenetics and neuroscience. As an inhibitor of LSD1, it prevents the demethylation of histones, thereby influencing gene expression.[2][3] Its inhibition of MAO-A and MAO-B leads to increased levels of key neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5][6] Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation of this compound. These application notes provide a detailed protocol for the dissolution, storage, and application of this compound for cell culture experiments.

Data Presentation

The physicochemical properties and solubility of this compound are summarized below. Using anhydrous, high-purity solvents is crucial for achieving the maximum concentrations.

| Property | Value | Source(s) | Notes |

| Synonyms | SKF-385 hydrochloride, 2-PCPA, Parnate | [7][8][9] | (1S,2R)-enantiomer of trans-2-Phenylcyclopropylamine hydrochloride. |

| Molecular Formula | C₉H₁₁N·HCl | [1] | |

| Molecular Weight | 169.65 g/mol | [1][3] | Batch-specific molecular weight may vary; refer to the CoA.[1] |

| Purity | ≥97% (HPLC) | [3][7] | |

| Max Solubility (DMSO) | 100 mM (~16.96 mg/mL) | [1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[10] |

| Max Solubility (Water) | 100 mM (~16.96 mg/mL) | [1][3][8] | Ultrasonic assistance may be required to achieve full dissolution.[8] |

| Storage (Solid) | Desiccate at Room Temperature or 2-8°C | [1][7] | The compound is hygroscopic; protect from moisture.[7] |

| Storage (Stock Solution) | ≤ 3 months at -20°C; ≤ 6 months at -80°C | [7][8] | Aliquot to avoid repeated freeze-thaw cycles.[11] |

Mechanism of Action Visualization

This compound acts by irreversibly inhibiting two key enzymes: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). This dual inhibition alters both neurotransmitter levels and epigenetic regulation.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tranylcypromine hydrochloride (2-PCPA), Irreversible monoamine oxidase (MAO) inhibitor (CAS 1986-47-6) | Abcam [abcam.com]

- 4. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 6. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ≥97% (HPLC), monoamine oxidase and histone demethylase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

(1S,2R)-Tranylcypromine hydrochloride as a chemical probe for studying histone demethylation.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Tranylcypromine hydrochloride, the more active enantiomer of the racemic drug tranylcypromine (B92988), is a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by catalyzing the demethylation of mono- and di-methylated lysine (B10760008) 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2).[1][4][5][6][7] Given its role in transcriptional regulation, LSD1 is implicated in various physiological and pathological processes, including development, differentiation, and cancer.[1][6][7][8] this compound serves as a valuable chemical probe for elucidating the biological functions of LSD1 and for the development of novel therapeutic agents targeting epigenetic pathways. This document provides detailed application notes and experimental protocols for the use of this compound in studying histone demethylation.

Data Presentation

The inhibitory activity of tranylcypromine is crucial for its application as a chemical probe. The following tables summarize the quantitative data for both the racemic mixture and the individual enantiomers of tranylcypromine.

Table 1: Inhibitory Activity of Racemic Tranylcypromine Hydrochloride

| Target | IC50 (μM) | Ki (μM) | Notes |

| LSD1 | 20.7[9][10] | 242.7[9][10] | Irreversible inhibitor. |

| MAO-A | 2.3[9][10] | 101.9[9][10] | Irreversible inhibitor. |

| MAO-B | 0.95[9][10] | 16[9][10] | Irreversible inhibitor. |

Table 2: Comparative Inhibitory Activity of Tranylcypromine Enantiomers

| Compound | Target | Ki (μM) | Notes |

| (+)-(1S,2R)-Tranylcypromine HCl | LSD1 | ~250 | |

| MAO-A | ~180 | ||

| MAO-B | ~900 | ||

| (-)-(1R,2S)-Tranylcypromine HCl | LSD1 | ~180 | Slightly stronger LSD1 inhibitor than the (1S,2R) enantiomer.[11] |

| MAO-A | ~110 | ||

| MAO-B | ~15 | Significantly more potent against MAO-B.[11] |

Note: The Ki values for the enantiomers are approximated from graphical data in the cited literature and should be considered relative potencies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

Figure 1. Mechanism of LSD1 inhibition by this compound.

Figure 2. Experimental workflow for studying histone demethylation.

Experimental Protocols

In Vitro LSD1 Inhibition Assay

This protocol is adapted from established methods for measuring LSD1 activity.[12][13][14]

Materials:

-

Recombinant human LSD1/CoREST complex

-

This compound

-

Dimethylated H3K4 peptide substrate (e.g., Biotin-ARTKQTARK(me2)STGGKAPRKQLA-NH2)

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Detection Reagents (choose one method):

-

Antibody-based: Anti-monomethyl H3K4 antibody, secondary antibody conjugated to HRP, TMB substrate.

-

H₂O₂ detection: Horseradish peroxidase (HRP), Amplex Red.

-

-

96-well microplate (black for fluorescent assays)

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in sterile water or DMSO.

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control.

-

Add 40 µL of a solution containing the H3K4me2 peptide substrate (final concentration ~20 µM) and recombinant LSD1/CoREST (final concentration ~20 nM) in Assay Buffer.

-

Incubate at 37°C for 1 hour.

-

For antibody-based detection: a. Wash the wells with PBS-T. b. Add the primary antibody against H3K4me1 and incubate for 1 hour at room temperature. c. Wash and add the HRP-conjugated secondary antibody for 30 minutes. d. Wash and add TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

-

For H₂O₂ detection: a. Add 50 µL of a detection cocktail containing HRP (1 U/mL) and Amplex Red (50 µM) in Assay Buffer. b. Incubate for 15-30 minutes at room temperature, protected from light. c. Read fluorescence at an excitation of 530-560 nm and an emission of 590 nm.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

Western Blot for Global Histone Methylation

This protocol is based on standard histone western blotting procedures.[15][16][17][18]

Materials:

-

Cells treated with this compound and vehicle control.

-

Histone extraction buffer: 10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 1.5 mM PMSF.

-

0.2 M H₂SO₄

-

SDS-PAGE gels (15% acrylamide (B121943) recommended for histone resolution)

-

PVDF membrane (0.2 µm pore size)

-

Blocking buffer: 5% BSA in TBST

-

Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-total Histone H3 (as a loading control).

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in histone extraction buffer and incubate on ice for 30 minutes.

-

Centrifuge at 11,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.2 M H₂SO₄ and incubate overnight at 4°C with gentle rotation to extract histones.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing histones to a new tube and precipitate with 8 volumes of cold acetone overnight at -20°C.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.

-

Wash the pellet with cold acetone and air dry.

-

Resuspend the histone pellet in sterile water and determine the protein concentration.

-

Perform SDS-PAGE, transferring the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and develop the blot using an ECL reagent.

-

Quantify the band intensities and normalize the levels of H3K4me1 and H3K4me2 to total Histone H3.

Chromatin Immunoprecipitation (ChIP)

This is a generalized ChIP protocol; optimization may be required for different cell types and antibodies.[19][20][21][22][23]

Materials:

-

Cells treated with this compound and vehicle control.

-

Formaldehyde (B43269) (1% final concentration for cross-linking)

-

Glycine (125 mM final concentration for quenching)

-

Lysis buffer: 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors.

-

Antibodies for immunoprecipitation: anti-H3K4me1, anti-H3K4me2, and a negative control IgG.

-

Protein A/G magnetic beads

-

Wash buffers with increasing stringency

-

Elution buffer: 1% SDS, 100 mM NaHCO₃

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine.

-

Harvest and wash the cells.

-

Lyse the cells in lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

-

Elute the complexes from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the immunoprecipitated DNA using a DNA purification kit.

-

Perform qPCR using primers specific to the promoter regions of genes of interest to quantify the enrichment of H3K4me1 and H3K4me2.

Conclusion

This compound is a valuable tool for investigating the role of LSD1 in histone demethylation and gene regulation. Its potent and irreversible inhibition of LSD1 allows for the study of the downstream consequences of increased histone H3 lysine 4 methylation. The protocols provided herein offer a framework for utilizing this chemical probe in a variety of experimental contexts to advance our understanding of epigenetic mechanisms in health and disease. Researchers should be mindful of its off-target effects, primarily on MAO-A and MAO-B, and incorporate appropriate controls in their experimental designs.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tranylcypromine hydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]

- 4. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silencing Lysine-Specific Histone Demethylase 1 (LSD1) Causes Increased HP1-Positive Chromatin, Stimulation of DNA Repair Processes, and Dysregulation of Proliferation by Chk1 Phosphorylation in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]